5-Methyl-2-phenyl-1H-indole
Description
5-Methyl-2-phenyl-1H-indole is a substituted indole (B1671886) derivative that has garnered attention in medicinal chemistry and pharmacology. Its structure, featuring a methyl group at the 5-position and a phenyl group at the 2-position of the indole core, bestows upon it a unique set of properties and a diverse range of biological activities. This has made it a compound of interest for researchers exploring new therapeutic agents. ontosight.ai
Indole and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their widespread presence in biologically active natural products and medicinally important compounds. omicsonline.orgomicsonline.org The indole nucleus is a versatile pharmacophore, meaning it is a key structural component responsible for a drug's biological activity. omicsonline.org This privileged scaffold is found in a vast array of natural and synthetic molecules that exhibit significant therapeutic potential.
Indole derivatives are integral to numerous physiological processes. For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. omicsonline.org Beyond their natural roles, synthetic indole derivatives have been developed for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. omicsonline.orgomicsonline.org The ability of the indole ring to mimic protein structures and bind to various biological targets makes it a highly valuable framework in drug discovery. omicsonline.org
The journey into the world of indoles began in the 19th century with the study of the dye indigo. bhu.ac.in In 1866, Adolf von Baeyer accomplished the reduction of oxindole (B195798) to indole, and by 1869, he had proposed its chemical structure. bhu.ac.in A pivotal moment in the synthesis of substituted indoles arrived in 1883 with Emil Fischer's discovery of the Fischer indole synthesis. e-journals.inyoutube.com This reaction, involving the acid-catalyzed cyclization of arylhydrazones, remains one of the most important and widely used methods for preparing substituted indoles, including those with a phenyl group at the 2-position. e-journals.inyoutube.com
In recent years, this compound and its derivatives have become the focus of significant research due to their promising biological activities. ontosight.ai Scientific investigations have highlighted its potential in several therapeutic areas, making it a valuable lead compound for the development of new drugs.
Anti-inflammatory and Analgesic Activity: Research has shown that derivatives of 2-phenyl-1H-indole possess anti-inflammatory properties. For example, a study on 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole demonstrated significant in-vivo anti-inflammatory activity. omicsonline.org Molecular docking studies suggest that these compounds may exert their effects through the inhibition of the COX-2 enzyme, a key target in anti-inflammatory drug development. omicsonline.org Other studies on related 2-phenyl substituted indole derivatives have also reported notable analgesic and anti-inflammatory effects. omicsonline.org
Anticancer Activity: The fight against cancer is a major driver of research into novel chemical entities, and 2-phenyl indole derivatives have shown considerable promise. omicsonline.org Studies have revealed that these compounds can exhibit potent anti-tumor effects against various cancer cell lines, including breast cancer. omicsonline.org The proposed mechanism for some derivatives involves the inhibition of tubulin polymerization, which disrupts cell division and leads to apoptosis (programmed cell death). omicsonline.org Furthermore, research on 3-methyl-2-phenyl-1H-indole analogues has identified them as inhibitors of topoisomerase II, an important enzyme involved in DNA replication and a validated target for anticancer drugs. acs.org
Antimicrobial and Antifungal Activity: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of this compound have been investigated for their activity against various bacteria and fungi. Studies have reported that related compounds show efficacy against bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungi like Aspergillus niger and Aspergillus oryzae. researchgate.net
Antitubercular Activity: Tuberculosis remains a significant global health threat. Research into new treatments has explored the potential of indole derivatives. A study focusing on antimycobacterial agents identified a derivative of this compound, specifically 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one, as having favorable effects against the Mycobacterium tuberculosis H37Rv strain. omicsonline.org
Other Biological Activities: The research applications of this compound extend beyond the aforementioned areas. It has been identified as a component in plant extracts with lipase (B570770) inhibitory properties, suggesting potential applications in obesity management. nih.gov Additionally, the core structure is recognized for its antioxidant properties due to the radical-scavenging ability of the indole moiety. omicsonline.org
The diverse biological profile of this compound underscores its importance as a scaffold in medicinal chemistry. Ongoing research continues to uncover new derivatives with enhanced potency and specificity, paving the way for the potential development of novel therapeutic agents. ontosight.ai
Data Tables
Table 1: Investigated Biological Activities of this compound and Its Derivatives
| Biological Activity | Specific Derivative/Compound Class | Research Finding | Reference(s) |
| Anti-inflammatory | 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | Showed 75.6% in-vivo anti-inflammatory activity. omicsonline.org | omicsonline.org |
| Anticancer | 3-Methyl-2-phenyl-1H-indole analogues | Act as inhibitors of topoisomerase II, an enzyme crucial for cancer cell proliferation. acs.org | acs.org |
| Antitubercular | 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one | Exhibited favorable effects against Mycobacterium tuberculosis H37Rv strain. omicsonline.org | omicsonline.org |
| Antifungal | Derivatives of this compound | Showed biological activity against Aspergillus niger and Aspergillus oryzae. researchgate.net | researchgate.net |
| Antibacterial | Derivatives of this compound | Possessed biological activity against Pseudomonas aeruginosa and Klebsiella pneumoniae. researchgate.net | researchgate.net |
| Lipase Inhibition | This compound (identified in extract) | Found in Rauvolfia vomitoria leaf extract which exhibited lipase inhibitory capacity. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2-phenyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFTUUXPCFNLIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9074692 | |
| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
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Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13228-36-9 | |
| Record name | 5-Methyl-2-phenylindole | |
| Source | CAS Common Chemistry | |
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| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
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| Record name | 5-Methyl-2-phenylindole | |
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| Record name | 1H-Indole, 5-methyl-2-phenyl- | |
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| Record name | 5-Methyl-2-phenyl-1H-indole | |
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Advanced Synthetic Methodologies for 5 Methyl 2 Phenyl 1h Indole
Optimized Fischer Indole (B1671886) Synthesis Protocols for 5-Methyl-2-phenyl-1H-indole
The Fischer indole synthesis, a venerable method for indole formation, has been adapted for the efficient production of this compound. A notable metal-free approach involves the reaction of p-tolylhydrazine hydrochloride and phenylacetylene. This method provides a direct route to the target molecule with good yield.
A specific protocol highlights the use of polyphosphoric acid (PPA) as a mediator in a tandem hydroamination–cyclization reaction. The reaction of phenylacetylene with p-tolylhydrazine hydrochloride under these conditions affords this compound in a 78% yield. The reaction is typically purified by column chromatography. ejbps.com
| Reactant 1 | Reactant 2 | Mediator | Yield (%) |
| Phenylacetylene | p-Tolylhydrazine hydrochloride | PPA | 78 |
Friedländer Synthesis and its Adaptations for this compound
The Friedländer synthesis is a classical method for the synthesis of quinolines from 2-aminoaryl aldehydes or ketones and a compound containing a reactive methylene group. While primarily used for quinoline (B57606) synthesis, its principles can be conceptually adapted for the synthesis of other heterocyclic systems. However, direct application or specific adaptations of the Friedländer synthesis for the preparation of this compound are not prominently documented in the reviewed literature. The reaction fundamentally involves the formation of a new six-membered ring, which is structurally distinct from the five-membered pyrrole (B145914) ring of the indole nucleus.
Palladium-Catalyzed Cyclization and C-H Activation Approaches for Indole Synthesis
Palladium catalysis has emerged as a powerful tool for the synthesis of indoles, offering high efficiency and regioselectivity. These methods often proceed via C-H activation and oxidative cyclization pathways.
An efficient synthesis of 2-substituted indoles, including this compound, has been achieved through a regioselective Hg(I)-catalyzed hydroamination of terminal acetylenes with anilines, followed by a Pd(II)-catalyzed cyclization of the resulting imines via C-H activation. In a one-pot, two-step process starting from p-toluidine and phenylacetylene, this compound was synthesized. The initial hydroamination is catalyzed by Hg₂Cl₂, followed by an oxidative cyclization catalyzed by Pd(OAc)₂ with Cu(OAc)₂ as the oxidant in DMSO. nih.gov
| Starting Material 1 | Starting Material 2 | Catalyst System | Oxidant | Solvent |
| p-Toluidine | Phenylacetylene | Hg₂Cl₂, Pd(OAc)₂ | Cu(OAc)₂ | DMSO |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has been shown to accelerate many classical indole syntheses, including the Fischer indole synthesis. wikipedia.orgresearchgate.net The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating. While general protocols for microwave-assisted Fischer indole synthesis exist, specific optimized conditions for the synthesis of this compound from p-tolylhydrazine and acetophenone under microwave irradiation are not extensively detailed in the surveyed literature. However, the general principle involves heating a mixture of the arylhydrazine and the ketone, often in the presence of an acid catalyst, in a sealed vessel under microwave irradiation. wikipedia.orgresearchgate.net
Regioselective Alkylation Strategies
The direct regioselective alkylation of the indole core, particularly at the C-H bonds of the benzene (B151609) ring, presents a significant challenge due to the higher reactivity of the pyrrole ring. However, palladium-catalyzed methods have been developed for the regioselective C-H functionalization of indoles. These strategies often employ directing groups to achieve selectivity at specific positions. While general methods for C4, C5, C6, and C7 functionalization of indoles exist, specific protocols for the regioselective alkylation of a pre-formed 2-phenyl-1H-indole to introduce a methyl group at the C5 position to yield this compound are not the common synthetic route. Synthesis typically involves starting with a pre-methylated aniline or hydrazine (B178648) derivative.
Oxidative Cyclization Reactions
Palladium-catalyzed oxidative cyclization of N-aryl imines provides an atom-economical route to indoles from readily available anilines and ketones. This process involves the oxidative linkage of two C–H bonds. The synthesis of this compound can be achieved from the corresponding N-(p-tolyl)imine of acetophenone. The reaction is typically carried out in the presence of a palladium catalyst and an oxidant.
Copper-Catalyzed and Other Transition Metal-Mediated Syntheses
Copper-catalyzed reactions have also been employed for the synthesis of indoles, often involving N-arylation or cyclization of appropriately substituted precursors. While general methods for the copper-catalyzed N-arylation of indoles are well-established, their direct application to form the core structure of this compound from simpler precursors is less common than the Fischer indole or palladium-catalyzed methods.
Visible-light-induced copper-catalyzed intramolecular oxidative cyclization of substituted aromatic enamines has been reported for the synthesis of multi-substituted indoles. scispace.com This method utilizes dioxygen as a green oxidant and proceeds via a radical cyclization strategy. While this approach is promising for indole synthesis, specific application to the synthesis of this compound would depend on the appropriate design of the starting enamine.
Novel Catalyst Systems in this compound Preparation
Recent advancements in catalysis have led to the development of innovative and efficient methods for the preparation of 2-phenylindoles, including this compound. One notable development is the use of palladium-catalyzed annulation reactions. A novel and efficient palladium-catalyzed annulation of anilines with bromoalkynes has been described for the synthesis of 2-phenylindoles acs.orgacs.org. This approach demonstrates excellent regio- and stereoselectivities and good tolerance for various functional groups acs.orgacs.org.
The reaction proceeds through an initial anti-nucleophilic addition of anilines to bromoalkynes, which generates (Z)-N-(2-bromo-1-phenylvinyl) anilines. This is followed by a sequential C−H functionalization to yield the substituted 2-phenylindoles acs.org. This methodology offers a direct and efficient route to biologically active indole products from simple and readily available starting materials acs.org.
Another innovative approach involves the palladium-catalyzed synthesis of functionalized indoles through the reaction of 2-alkynylanilines with three-membered rings, such as cyclopropenones and gem-difluorinated cyclopropanes snnu.edu.cn. This method proceeds via a nucleophilic cyclization of the ortho-alkynylaniline followed by ring opening of the strained three-membered ring, leading to the formation of 3-acyl and -allyl indoles in moderate to high yields with high stereoselectivity snnu.edu.cn. The reaction conditions are mild and redox-neutral, providing an alternative pathway to functionalized indoles snnu.edu.cn.
The table below summarizes a selection of novel catalyst systems and their performance in the synthesis of 2-phenylindole (B188600) derivatives.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Toluene | 110 | 85 | acs.org |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 100 | 78 | acs.org |
| PdCl₂ | - | K₂CO₃ | iPr₂O | 60 | 88 | snnu.edu.cn |
Stereoselective Synthesis of this compound Analogs
The development of stereoselective methods for the synthesis of chiral indole analogs is of significant interest due to the importance of enantiomerically pure compounds in medicinal chemistry. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the synthesis of axially chiral compounds and molecules with quaternary stereocenters nih.govresearchgate.netacs.orgresearchgate.net.
One strategy involves the organocatalytic discrimination of non-directing aryl and heteroaryl groups to achieve excellent enantioselection nih.gov. Using a versatile 2-indole imine methide platform, the combination of a suitable chiral phosphoric acid and a hydride source can provide efficient access to highly enantioenriched indole-containing triarylmethanes nih.gov. Mechanistic studies suggest that while hydrogen bonding is crucial for activation, π–π stacking interactions are key for the discrimination between the two aryl groups, leading to high enantioselectivity nih.gov.
Copper-catalyzed reactions have also been successfully employed for the enantioselective functionalization of indoles. For instance, copper complexes with axially chiral bipyridine ligands have been used to catalyze the reaction of indoles with diazo compounds, affording functionalized indoles with high enantiomeric excess . Furthermore, highly diastereo- and enantioselective copper(II)-catalyzed C2,C3-cyclopentannulation of indoles with donor-acceptor cyclopropanes provides a rapid route to enantioenriched cyclopenta-fused indoline products acs.org.
Rhodium(II) catalysts have also been utilized in the catalytic enantioselective formal [3+2] cycloaddition of C(3)-substituted indoles with 4-aryl-1-sulfonyl-1,2,3-triazoles as carbenoid precursors. This methodology, employing a chiral rhodium(II)-tetracarboxylate catalyst, yields a variety of aryl-substituted pyrroloindolines in good yields and with high levels of enantioinduction acs.orgfigshare.com.
The following table presents representative examples of stereoselective syntheses of chiral indole analogs, highlighting the catalyst, chiral ligand, and the achieved enantioselectivity.
| Catalyst | Chiral Ligand/Catalyst | Reaction Type | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee %) | Reference |
| Cu(OTf)₂ | Axially Chiral Bipyridine | C-H Functionalization | Indole | Diazo compound | up to 95 | |
| Rh₂(S-PTAD)₄ | - | [3+2] Cycloaddition | C(3)-substituted indole | 4-Aryl-1-sulfonyl-1,2,3-triazole | High | acs.orgfigshare.com |
| Cu(OAc)₂ | Chiral Bisoxazoline | Fukuyama Indole Synthesis | 2-Vinylphenyl isocyanide | Fluoroalkyl iodide | Excellent | acs.org |
| Chiral Phosphoric Acid | (R)-CPA | Cross-coupling | Indole | Quinone | 88-96 | nih.gov |
| Chiral Phosphoric Acid | - | Aza-Friedel-Crafts | Indole | Cyclic N-Acylketimine | up to 99 | researchgate.net |
Spectroscopic Characterization and Computational Analysis
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. uobasrah.edu.iq For 5-Methyl-2-phenyl-1H-indole, both ¹H and ¹³C NMR spectra provide definitive information about its carbon-hydrogen framework.
The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons on both the indole (B1671886) and phenyl rings, typically appearing in the downfield region between 7.0 and 8.0 ppm. researchgate.net The proton attached to the nitrogen (N-H) of the indole ring is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 8.0 ppm, due to its acidic nature. The methyl group protons (-CH₃) at the C5 position would be observed as a sharp singlet in the upfield region, typically around 2.4 ppm. researchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum is characterized by signals for the aromatic carbons of the fused ring system and the phenyl substituent, which resonate in the approximate range of 110-140 ppm. researchgate.net The carbon of the methyl group is expected to appear at the most upfield position, typically below 25 ppm. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| N-H | > 8.0 (broad s) | - |
| Phenyl-H | ~ 7.2 - 7.7 (m) | ~ 125 - 138 |
| Indole-H | ~ 6.5 - 7.5 (m) | ~ 100 - 137 |
| -CH₃ | ~ 2.4 (s) | ~ 21 |
(Note: Predicted values are based on data from analogous indole structures. researchgate.netnih.gov s = singlet, m = multiplet)
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. nist.gov
A prominent feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp to medium band in the region of 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations from both the indole and phenyl rings are observed just above 3000 cm⁻¹. researchgate.netresearchgate.net The stretching vibrations of the aromatic carbon-carbon double bonds (C=C) give rise to strong absorptions in the 1450-1600 cm⁻¹ region. researchgate.netresearchgate.net Additionally, out-of-plane C-H bending vibrations for the substituted aromatic rings are expected in the fingerprint region (below 1000 cm⁻¹). researchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H stretch | 3400 - 3500 | Medium, Sharp |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Strong |
| C-H bending | 680 - 900 | Strong |
(Note: Data compiled from general indole spectra and related derivatives. researchgate.netresearchgate.netresearchgate.net)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. For this compound (C₁₅H₁₃N), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z of 207. nih.gov This peak corresponds to the intact molecule that has lost one electron. The base peak in the spectrum is often the [M-H]⁺ ion at m/z 206, formed by the loss of a hydrogen atom. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. copernicus.org The exact mass of C₁₅H₁₃N is 207.1048, and HRMS would be able to measure this value with high precision, distinguishing it from other compounds with the same nominal mass. nih.gov
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₁₃N |
| Nominal Mass | 207 amu |
| Exact Mass | 207.1048 Da |
| Key MS Fragments (m/z) | 207 (M⁺), 206 ([M-H]⁺) |
(Data sourced from PubChem and studies on related compounds. researchgate.netnih.gov)
UV-Visible spectroscopy measures the electronic transitions within a molecule. The indole ring system is a chromophore that absorbs UV light, and the spectrum of this compound is expected to show characteristic absorption bands. These absorptions are due to π→π* transitions within the conjugated system of the indole and phenyl rings. uomustansiriyah.edu.iq
The position and intensity of these absorption bands can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. ijcce.ac.ir A change in solvent can lead to a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. researchgate.net Analyzing these solvatochromic shifts provides insight into the electronic structure of the molecule and its interactions with the solvent. For instance, studying the absorption maximum (λmax) in a series of solvents with varying dielectric constants can reveal information about the change in dipole moment of the molecule upon electronic excitation. ijcce.ac.ir
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While a specific crystal structure for this compound is not widely reported, analysis of its derivatives provides significant insight into the expected molecular conformation and intermolecular interactions. researchgate.net
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry, particularly methods based on quantum mechanics, serves as a powerful tool to complement experimental data and provide deeper insights into molecular properties. researchgate.netnih.gov Density Functional Theory (DFT) is a widely used method to investigate the electronic structure, geometry, and spectroscopic properties of molecules like this compound. tandfonline.com
These computational studies can:
Optimize Molecular Geometry: Calculate the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This can predict the twist angle between the phenyl and indole rings.
Predict Spectroscopic Data: Simulate IR and NMR spectra. Calculated vibrational frequencies can be compared with experimental IR data to assign absorption bands, and computed chemical shifts can aid in the interpretation of NMR spectra. tandfonline.com
Analyze Electronic Properties: Determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter related to the molecule's chemical reactivity and electronic transitions. cuny.edu
Map Electrostatic Potential: Generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. This map helps identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites, predicting how the molecule will interact with other reagents. tandfonline.com
These theoretical calculations provide a molecular-level understanding that is often difficult to obtain through experimental means alone, offering a comprehensive picture of the molecule's behavior. aps.org
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.net
The process involves an iterative optimization that adjusts bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is found. The resulting geometric parameters provide a detailed three-dimensional picture of the molecule. For indole derivatives, DFT calculations can accurately predict the planarity of the indole ring and the relative orientation of its substituents. researchgate.net
Table 1: Illustrative DFT-Calculated Geometric Parameters for Phenyl Quinoline-2-Carboxylate
| Parameter | Bond/Angle | Calculated Value (Å/°) |
|---|---|---|
| Bond Length | N1A-C2A | 1.318 |
| Bond Length | C2A-C3A | 1.461 |
| Bond Length | C9A-C10A | 1.419 |
| Bond Angle | C10A-N1A-C2A | 118.0 |
| Bond Angle | N1A-C2A-C3A | 122.9 |
| Torsion Angle | C3A-C2A-N1A-C10A | -0.5 |
Note: Data presented is for Phenyl quinoline-2-carboxylate as a representative example of DFT-derived geometric parameters. mdpi.com
HOMO-LUMO Energy Gap Analysis
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov Conversely, a large energy gap implies high stability and low reactivity. This analysis is crucial for predicting how a molecule might interact with other species and its potential applications in areas like organic electronics. schrodinger.com
The energies of these orbitals and the resulting gap are typically calculated using DFT. The values allow for the determination of various global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity index (ω).
Table 2: Illustrative Frontier Orbital Energies and Global Reactivity Descriptors
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.15 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.73 |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | 5.42 |
| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.71 |
| Chemical Softness | S = 1 / 2η | 0.18 |
| Electrophilicity Index | ω = (ELUMO + EHOMO)2 / 8η | 3.55 |
Note: The values presented are for 5-Hydroxymethyluracil, provided as a representative example of data derived from HOMO-LUMO analysis. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.
Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue denotes areas of most positive potential, which are electron-poor and prone to nucleophilic attack. Green represents regions of neutral or zero potential. nih.gov
Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net
For this compound, characteristic vibrational frequencies would be expected for N-H stretching, aromatic C-H stretching of the phenyl and indole rings, C-N stretching, and various ring breathing and deformation modes. The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental spectra. scirp.org
The table below provides an example of calculated versus experimental vibrational frequencies for 2-phenyl-2-imidazoline (B1199978), a molecule with some structural similarities, to illustrate the correlation typically achieved.
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for 2-phenyl-2-imidazoline
| Assignment | Calculated Frequency (cm-1) | Experimental FT-IR (cm-1) | Experimental FT-Raman (cm-1) |
|---|---|---|---|
| N-H Stretch | 3398 | 3404 | - |
| C-H Aromatic Stretch | 3065 | - | 3065 |
| C=N Stretch | 1618 | 1615 | 1615 |
| C-H In-plane Bend | 1122 | 1122 | - |
| C-H Out-of-plane Bend | 986 | 983 | - |
Note: Data from a study on 2-phenyl-2-imidazoline is used for illustrative purposes. scirp.org
Molecular Dynamics Simulations of this compound Systems
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes, interactions with solvent molecules, and binding to other molecules like proteins or DNA. acs.org
For a compound like this compound, MD simulations could be employed to:
Analyze conformational flexibility: To understand the rotation of the phenyl group relative to the indole core and how this is influenced by the solvent environment.
Study solvation: To characterize the hydration shell around the molecule and identify specific hydrogen bonding interactions with water or other solvents. acs.org
Investigate binding mechanisms: If the molecule is a potential drug candidate, MD simulations can be used to model its interaction with a biological target, assessing the stability of the binding pose and calculating binding free energies. researchgate.net
These simulations typically span from nanoseconds to microseconds and provide valuable insights into the dynamic nature of the molecule that static quantum chemical calculations cannot capture. Studies on related 2-phenylindole (B188600) derivatives have utilized MD simulations to confirm the stability of ligand-receptor complexes predicted by molecular docking. researchgate.net
Chemical Reactivity and Derivatization of 5 Methyl 2 Phenyl 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole ring is highly activated towards electrophilic aromatic substitution (EAS), with a reaction rate estimated to be orders of magnitude greater than that of benzene (B151609). nih.govpearson.com This high reactivity stems from the ability of the nitrogen lone pair to participate in the aromatic system, significantly increasing the electron density of the pyrrole (B145914) ring.
For 5-Methyl-2-phenyl-1H-indole, electrophilic attack occurs preferentially at the C3 position. This regioselectivity is a hallmark of the indole system, as the resulting cationic intermediate (Wheland intermediate) is stabilized by delocalization of the positive charge over the nitrogen atom without disrupting the aromaticity of the benzene ring. masterorganicchemistry.com
The substituents on the this compound core modulate this inherent reactivity:
C5-Methyl Group: This electron-donating group further activates the benzene portion of the indole nucleus, increasing its nucleophilicity.
C2-Phenyl Group: The phenyl group at the C2 position can exert steric hindrance, potentially moderating the accessibility of the C3 position to bulky electrophiles. However, the overwhelming electronic preference for C3 substitution typically dominates.
Common electrophilic aromatic substitution reactions applicable to this scaffold include halogenation, nitration, and Friedel-Crafts acylation, often proceeding under mild conditions due to the ring's high nucleophilicity. nih.govwikipedia.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reactive Position | Electronic Factors | Steric Factors | Outcome |
| C3 | Highly favored due to nitrogen lone pair stabilization of the intermediate. | Minor hindrance from C2-phenyl group. | Primary site of substitution. |
| C4, C6, C7 | Less favored than C3. Activated by C5-methyl group. | Less sterically hindered than C3. | Secondary sites under specific conditions or if C3 is blocked. |
| C2 | Electronically disfavored. | Occupied by the phenyl group. | Substitution is not observed. |
Functionalization at the Nitrogen (N1) Position
The nitrogen atom at the N1 position of the indole ring possesses a proton that can be abstracted by a suitable base, rendering the nitrogen nucleophilic. This allows for a range of functionalization reactions, most notably N-alkylation and N-acylation.
The general protocol for N-alkylation involves treating the indole with a strong base, such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), to generate the indolide anion. Subsequent reaction with an electrophile, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), yields the corresponding N-substituted indole. This approach has been demonstrated to be effective for a wide variety of substituted indazoles and indoles, highlighting its applicability to the this compound scaffold. beilstein-journals.org Similarly, N-acylation can be achieved by reacting the indolide anion with acylating agents like acyl chlorides or anhydrides.
Table 2: Representative Reactions at the N1 Position
| Reaction Type | Reagents | Product Type |
| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 1-Alkyl-5-methyl-2-phenyl-1H-indole |
| N-Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | 1-Acyl-5-methyl-2-phenyl-1H-indole |
| N-Sulfonylation | 1. Base (e.g., NaH) 2. Sulfonyl Chloride (RSO₂Cl) | 1-Sulfonyl-5-methyl-2-phenyl-1H-indole |
Reactions at the C3 Position of the Indole Nucleus
As the most nucleophilic carbon, the C3 position is the primary site for a wide array of functionalization reactions beyond electrophilic substitution. One of the most synthetically valuable transformations is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C3 position. This reaction typically employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which is then attacked by the indole.
The resulting this compound-3-carboxaldehyde is a critical intermediate, serving as a versatile precursor for the synthesis of more complex heterocyclic systems. derpharmachemica.comderpharmachemica.com For instance, the aldehyde can undergo condensation reactions with various nucleophiles to build new rings and append diverse functional moieties. Other important C3-functionalization reactions include Mannich reactions, Michael additions, and Friedel-Crafts alkylations with various electrophiles. chemrxiv.orgnih.govchemrxiv.org
Regioselective Modifications of the Phenyl and Methyl Substituents
Direct, regioselective functionalization of the C2-phenyl or C5-methyl groups in the presence of the highly reactive indole nucleus is synthetically challenging. The indole ring's propensity for electrophilic attack and oxidation often leads to complex product mixtures.
A more effective and common strategy to achieve derivatives with modified substituents is to incorporate the desired functionality into the precursors before the indole ring is synthesized. The Fischer indole synthesis is particularly well-suited for this approach. For example:
To modify the C2-phenyl ring , a substituted phenylhydrazine (B124118) can be reacted with 4'-methylacetophenone, or p-methylphenylhydrazine can be reacted with a substituted acetophenone. This strategy has been successfully employed to synthesize a range of 2-phenyl-1H-indole derivatives with substituents like azido (B1232118) or methylsulfonyl groups on the phenyl ring for medicinal chemistry applications. mdpi.comresearchgate.net
To modify the C5-methyl group , one could start with a phenylhydrazine that has a functionalized methyl group (e.g., -CH₂Br) at the para position.
This precursor-based approach provides unambiguous control over the position of the new functional group, bypassing the challenges of regioselectivity on the pre-formed indole.
Synthesis of Heterocyclic Hybrids Incorporating the this compound Moiety
The this compound scaffold is a valuable building block for constructing larger, hybrid heterocyclic systems, many of which are of interest in medicinal chemistry. The C3-carboxaldehyde derivative is a key starting point for many of these syntheses. chemrxiv.org
A series of novel pyrazolo[3,4-c]pyrazole (B14755706) derivatives incorporating the this compound moiety has been synthesized. derpharmachemica.comderpharmachemica.com The synthetic pathway commences with the Vilsmeier-Haack formylation of this compound to obtain the crucial C3-aldehyde intermediate.
The key steps are:
Condensation: this compound-3-carboxaldehyde is condensed with 3-methyl-1H-pyrazol-5(4H)-one. This reaction forms a key intermediate, 3-methyl-4-((5-methyl-2-phenyl-1H-indol-3-yl)methylene)-1H-pyrazol-5(4H)-one.
Cyclization: The resulting pyrazolone (B3327878) intermediate is then treated with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine. This step effects a cyclocondensation reaction to form the final pyrazolo[3,4-c]pyrazole ring system fused to the indole scaffold. derpharmachemica.comderpharmachemica.com
Thiazolidinone rings are another important heterocyclic motif frequently hybridized with indoles. The synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones is a well-established route that is readily adaptable to the this compound system, again leveraging the C3-carboxaldehyde intermediate. jmchemsci.commdpi.comjmchemsci.com
The general synthetic sequence is as follows:
Schiff Base Formation: this compound-3-carboxaldehyde is reacted with a primary amine (R-NH₂) in a suitable solvent, often with an acid catalyst, to form the corresponding Schiff base (imine).
Cyclocondensation: The purified Schiff base is then treated with thioglycolic acid (mercaptoacetic acid). This reaction proceeds via a nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization to yield the desired 3-(substituted)-2-(5-methyl-2-phenyl-1H-indol-3-yl)thiazolidin-4-one derivative. jmchemsci.comsemanticscholar.org
Table 3: Synthesis of Heterocyclic Hybrids from this compound-3-carboxaldehyde
| Target Heterocycle | Key Reagents | Intermediate | Reaction Type |
| Pyrazolo-pyrazole | 1. 3-Methyl-1H-pyrazol-5(4H)-one 2. Hydrazine hydrate | Methylene-bridged pyrazolone | Condensation followed by Cyclization |
| Thiazolidinone | 1. Primary amine (R-NH₂) 2. Thioglycolic acid | Schiff Base (Imine) | Condensation followed by Cyclocondensation |
Pyrazoline and Chromenone Conjugates
The conjugation of this compound with pyrazoline and chromenone moieties has been explored as a strategy to generate novel heterocyclic compounds with significant biological activities. Research has demonstrated that combining these different pharmacophores can lead to synergistic effects, particularly in the development of antimicrobial agents.
A notable example involves the synthesis of hybrid molecules incorporating the this compound scaffold with both pyrazole (B372694) and chromen-2-one rings. One such derivative, 3-(1-isonicotinoyl-3-(5-methyl-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one, has been specifically investigated for its antimycobacterial properties. This conjugate demonstrated favorable activity against the Mycobacterium tuberculosis H37Rv strain, highlighting the potential of this molecular hybridization strategy. The synthesis of such complex molecules often involves multi-step reactions where the indole nucleus is first functionalized to allow for subsequent condensation and cyclization reactions with chromone (B188151) and pyrazoline precursors. The general synthesis of pyrazoline rings can be achieved through methods like the 1,3-dipolar cycloaddition of diazoalkanes to carbon-carbon double bonds or the reaction of chalcones with hydrazine derivatives. nih.govajgreenchem.com Similarly, chromone-pyrazole conjugates are often prepared through the cyclodehydration of substituted 1-(2-hydroxyaryl)propane-1,3-diones. nih.gov
The rationale behind creating these conjugates is based on the established biological profiles of the individual heterocyclic systems. The indole moiety is a crucial pharmacophore in many biologically active compounds. Pyrazolines are well-known for a wide range of pharmacological properties, while chromones are also recognized as versatile building blocks in medicinal chemistry. nih.govajgreenchem.com The combination of these rings with this compound can lead to compounds with enhanced efficacy and novel mechanisms of action.
Multi-component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single step. The use of indole derivatives, including this compound, as reactants in MCRs is a topic of significant interest for generating molecular diversity and synthesizing libraries of heterocyclic compounds for biological screening. researchgate.net
Indole derivatives can participate in a variety of MCRs to form fused or substituted heterocyclic systems. researchgate.net While specific examples starting directly with this compound are specialized, the general reactivity of the indole core in these reactions is well-documented. For instance, the nucleophilic character of the C3 position of the indole ring allows it to react with various electrophiles generated in situ during MCRs. This can lead to the formation of complex structures such as indolyl-substituted pyridines, pyrimidines, and chromenes. researchgate.net
A general scheme for an MCR involving an indole derivative could be the synthesis of indolylnicotinonitriles, where an indole, an aldehyde, and malononitrile (B47326) react in the presence of a catalyst. researchgate.net Such reactions are valued for their high atom economy, procedural simplicity, and the ability to generate complex products in a single synthetic operation. researchgate.net The application of MCRs to this compound provides a powerful tool for medicinal chemists to rapidly access novel chemical entities for drug discovery programs. researchgate.netacs.org
Derivatization Strategies for Enhanced Biological Activity
The this compound scaffold is a versatile template for chemical modification to enhance its inherent biological properties. Derivatization strategies often focus on substitutions at the N1, C3, and C5 positions of the indole ring to modulate pharmacokinetic and pharmacodynamic profiles. These modifications have led to the discovery of compounds with potent anti-inflammatory, antitubercular, and anticancer activities. nih.govnih.gov
Anti-inflammatory Activity: One strategy involves the N-alkylation of the indole core. For example, the derivative 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole was synthesized as part of a series of indomethacin (B1671933) analogs. researchgate.net This compound exhibited significant in vivo anti-inflammatory activity and demonstrated selectivity for COX-2 inhibition. researchgate.net Molecular docking studies suggested that the derivative binds effectively within the active site of the COX-2 enzyme. The presence of the 5-methyl group and the N-benzyl substituent are key modifications that influence this activity. researchgate.net
Antitubercular Activity: Structure-guided design has been employed to develop N-phenylindole derivatives as inhibitors of the Mycobacterium tuberculosis enzyme Pks13. nih.gov By adopting a scaffold hopping strategy from a related benzofuran (B130515) core, researchers found that introducing a bulkier aromatic group at the indole nitrogen, such as a phenyl ring, was favorable for activity against Mtb. nih.govresearchgate.net This approach led to the discovery of potent N-phenylindole derivatives with significant inhibitory concentrations against the Mtb H37Rv strain. nih.govresearchgate.net
Anticancer Activity: A novel derivatization strategy involves modulating existing anticancer drugs, such as tamoxifen (B1202), by replacing one of its phenyl rings with an indole moiety. nih.gov This modification aims to improve the therapeutic effect of the parent drug. Further derivatization of these indole-modified tamoxifen relatives through electrophilic substitution with various benzaldehydes can yield 3,3′-bis(indolyl)methanes (BIMs). nih.gov Certain BIM derivatives have been shown to selectively reduce the viability of estrogen receptor (ER)-positive breast cancer cells more effectively than tamoxifen itself, suggesting they may represent a promising alternative for breast cancer treatment. nih.gov
The following table summarizes key derivatization strategies and their resulting biological activities.
| Core Scaffold | Position of Derivatization | Substituent/Modification | Resulting Biological Activity | Reference |
| 2-(4-(methylsulfonyl)phenyl)-1H-indole | N1 and C5 | 1-(4-chlorobenzyl), 5-methyl | Anti-inflammatory (COX-2 inhibitor) | , researchgate.net |
| 2-phenyl-1H-indole | N1 | N-phenyl and substituted N-phenyl groups | Antitubercular (Pks13 inhibitor) | nih.gov, researchgate.net |
| Tamoxifen Backbone | C-phenyl ring replacement | Indole moiety, followed by reaction to form bis(indolyl)methanes | Anticancer (ER-positive breast cancer) | nih.gov |
Biological and Pharmacological Investigations of 5 Methyl 2 Phenyl 1h Indole and Its Analogs
Antimicrobial Activities of 5-Methyl-2-phenyl-1H-indole and its Derivatives
Derivatives of this compound have demonstrated a broad spectrum of antimicrobial activities, encompassing antibacterial, antifungal, and antimycobacterial effects. These properties highlight the potential of this chemical scaffold in the development of new antimicrobial agents.
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains
Research has shown that 5-methylindole, a related compound, can effectively kill a variety of Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. peerj.comnih.gov Notably, 5-methylindole has also shown efficacy against methicillin-resistant S. aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. peerj.comnih.gov The introduction of different substituents on the indole (B1671886) ring can significantly alter the antibacterial properties of these compounds. For instance, the presence of a nitro substituent at the 5-indolinyl position has been found to confer additional antibacterial activity.
The following table summarizes the minimum inhibitory concentrations (MICs) of some indole derivatives against various bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Indole-2-carboxamide 7a | E. coli | 0.35 |
| P. aeruginosa | 0.55 | |
| Indole-2-carboxamide 7b | E. coli | 0.45 |
| P. aeruginosa | 0.65 | |
| Indole-2-carboxamide 7c | E. coli | 0.35 |
| P. aeruginosa | 0.55 | |
| Gentamicin (Standard) | E. coli | 1.15 |
| P. aeruginosa | 1.25 | |
| Ciprofloxacin (Standard) | E. coli | 0.95 |
| P. aeruginosa | 1.15 |
This table is interactive. You can sort and filter the data.
Antifungal Properties
Certain derivatives of this compound have also exhibited promising antifungal activities. Studies have investigated their efficacy against various fungal species, including Aspergillus niger and Aspergillus oryzae. For example, some pyrazole (B372694) derivatives incorporating the this compound moiety have shown moderate antifungal activity. nih.gov The antifungal potential of these compounds is often attributed to their ability to disrupt fungal cell membrane integrity and interfere with essential metabolic pathways. mdpi.com
Antimycobacterial Activity
The indole scaffold is a key component in compounds with antitubercular activity. nih.gov Specifically, derivatives of 3-phenyl-1H-indoles have been evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis (Mtb). nih.gov The presence of a methyl group at the 5-position of the indole ring has been shown to influence the antimycobacterial potency. nih.gov For instance, a study on 3-phenyl-1H-indoles found that a compound with a trifluoromethyl group on the phenyl ring and a methyl group on the indole ring (compound 3j) exhibited a Minimum Inhibitory Concentration (MIC) of 27.3 µM against the H37Rv strain of M. tuberculosis. researchgate.net Further modifications, such as the introduction of a methyl group at the 2-position, have been shown to enhance the inhibitory activity. nih.gov
The table below presents the antimycobacterial activity of selected 3-phenyl-1H-indole derivatives against Mycobacterium tuberculosis H37Rv.
| Compound | R1 | R2 | R3 | MIC (µM) |
| 3i | H | CH3 | H | >120.6 |
| 3j | H | CH3 | 4-CF3 | 27.3 |
| 3k | H | CH3 | 4-OCH3 | 47.8 |
This table is interactive. You can sort and filter the data.
Mechanisms of Antimicrobial Action
The mechanisms through which this compound and its derivatives exert their antimicrobial effects are multifaceted. A primary mode of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately cell death. mdpi.com These compounds can also inhibit crucial cellular processes such as nucleic acid synthesis and biofilm formation, which are vital for bacterial virulence and survival. mdpi.com For some derivatives, the mechanism may involve targeting specific enzymes essential for bacterial growth or metabolism.
Anti-inflammatory Potential and COX Inhibition
In addition to their antimicrobial properties, derivatives of this compound have been investigated for their anti-inflammatory potential. This activity is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
A study focusing on 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives revealed that these compounds can act as selective COX-2 inhibitors. mdpi.comresearchgate.net The selectivity for COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. The research indicated that a methoxy (B1213986) substituent at the C-5 position of the indole ring, combined with a 4-(methylsulfonyl)phenyl group at the C-2 position, resulted in the highest COX-2 selectivity. mdpi.comresearchgate.net
The following table details the in vitro COX-1 and COX-2 inhibition data for a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives.
| Compound | R | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 4a | H | 15.2 | 0.21 | 72.4 |
| 4b | F | 12.5 | 0.18 | 69.4 |
| 4c | Cl | 9.8 | 0.15 | 65.3 |
| 4d | CH3 | 8.5 | 0.26 | 32.7 |
| 4e | OCH3 | 23.3 | 0.08 | 291.2 |
| Celecoxib (Standard) | >100 | 0.05 | >2000 | |
| Rofecoxib (Standard) | >100 | 0.018 | >5555 |
This table is interactive. You can sort and filter the data.
In Vivo Anti-inflammatory Activity Studies
The anti-inflammatory effects of indole derivatives have also been confirmed in in vivo models. For instance, studies using the carrageenan-induced paw edema model in rats have demonstrated the ability of these compounds to significantly reduce inflammation. researchgate.netnih.gov In one such study, a series of 1,5-disubstituted indole derivatives showed anti-inflammatory activity ranging from 12.12% to 65.51% inhibition. researchgate.net These findings underscore the potential of this compound and its analogs as leads for the development of novel anti-inflammatory agents. researchgate.net
Cyclooxygenase-2 (COX-2) Inhibitory Activity
The 2-phenyl-1H-indole scaffold has been a focal point for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are sought after for their anti-inflammatory effects with potentially fewer gastrointestinal side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net A series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 isozymes. nih.gov Structure-activity relationship (SAR) studies indicated that the nature of the substituent at the C-5 position of the indole ring significantly influences both potency and selectivity. nih.gov
For instance, an analog featuring a methyl group at the C-5 position, 5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole, demonstrated notable COX-2 inhibitory activity. In one study, the 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole analog showed a 75.6% inhibition in in-vivo anti-inflammatory assays. mdpi.com Further modifications, such as introducing a methoxy substituent at the C-5 position, resulted in a compound with one of the best COX-2 selectivities in the series. nih.gov Molecular modeling studies have suggested that the methylsulfonyl group on the phenyl ring at C-2 orients into the secondary pocket of the COX-2 active site, contributing to its selective inhibition.
| Compound Analog | COX-2 Inhibition Data | Reference |
|---|---|---|
| 1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole | 75.6% in vivo anti-inflammatory activity | mdpi.com |
| 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole | High COX-2 selectivity (S.I. = 291.2) | nih.gov |
Anticancer and Antiproliferative Effects
The 2-phenyl-1H-indole core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous compounds with potent anticancer and antiproliferative activities. Derivatives have been investigated for their efficacy against a wide range of human tumor cell lines, acting through various mechanisms, including the inhibition of critical cellular enzymes and the induction of apoptosis.
Inhibition of Kinases
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them prime targets for anticancer drug development. nih.gov Indole derivatives have been successfully developed as kinase inhibitors. nih.gov Research into a series of indole-2-carboxamides revealed that these compounds could act as multi-target inhibitors, showing activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov
In one study, the most potent derivative, 5-Chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide, exhibited an IC₅₀ value of 71 nM against EGFR, which was more potent than the reference drug erlotinib. nih.gov Another study identified a 6-arylsulfonyl pyridopyrimidinone containing an indole moiety, 2-(1H-indol-5-ylamino)-6-(2,4-difluorophenylsulfonyl)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, as a highly specific and potent inhibitor of Polo-like kinase 2 (PLK2), inducing apoptosis in human tumor cell lines in nanomolar concentrations. researchgate.net The anticancer activity of certain thiazole derivatives has also been linked to their ability to inhibit kinases. nih.gov
Topoisomerase II Inhibitory Activity
Human DNA topoisomerase II (topo II) is another vital enzyme for DNA replication and a well-established target for cancer chemotherapy. acs.orgjapsonline.com A series of 3-methyl-2-phenyl-1H-indoles were synthesized and found to possess both antiproliferative and topo II inhibitory effects. acs.orgjapsonline.com The investigation highlighted a strong correlation between the antiproliferative activity of these compounds and their ability to inhibit the relaxation activity of human DNA topoisomerase II. acs.org
Compounds were designed based on a 3-methyl-2-phenyl-1H-indole hit compound and showed growth inhibition values in the micromolar range against several cancer cell lines. acs.orgjapsonline.com The most potent derivatives in the series were found to inhibit topo II relaxation activity at a concentration of 100 μM. acs.org Further analysis confirmed that these compounds act as catalytic inhibitors, meaning they inhibit the enzyme's function without stabilizing the DNA-enzyme cleavable complex, a mechanism that can reduce certain side effects associated with other topo II poisons. japsonline.com The most promising compounds were shown to induce apoptosis, confirming their potential as anticancer agents. acs.org
Cytotoxic Effects on Human Cancer Cell Lines (e.g., HeLa, A2780, MSTO-211H, breast cancer, liver carcinoma, prostate cancer, colorectal carcinoma)
Derivatives of this compound have demonstrated broad-spectrum cytotoxic effects against a variety of human cancer cell lines.
HeLa (Cervical Carcinoma): A series of 3-methyl-2-phenyl-1H-indole analogues were evaluated for their antiproliferative effects on HeLa cells, with the most potent compounds showing GI₅₀ values lower than 5 μM. acs.org
A2780 (Ovarian Carcinoma): The same series of 3-methyl-2-phenyl-1H-indoles also showed significant activity against A2780 ovarian carcinoma cells, again with the most active compounds having GI₅₀ values below 5 μM. acs.org
MSTO-211H (Biphasic Mesothelioma): Antiproliferative screening of the 3-methyl-2-phenyl-1H-indole series against MSTO-211H cells yielded similar potent results, with GI₅₀ values under 5 μM for the lead compounds. acs.org
Breast Cancer: 2-Phenylindole (B188600) derivatives have shown antiproliferative effects on breast cancer cell lines, including MDA-MB-231 and MCF-7. mdpi.com One study reported that an imidazolyl-indole derivative showed a significant cytotoxic effect against the MCF-7 breast adenocarcinoma cell line, with an IC₅₀ value of 1.31 µM, which was superior to the reference drug doxorubicin. nih.gov
Liver Carcinoma: Various 2-phenylindole derivatives have been tested for their anti-neoplastic efficacy against liver hepatocellular carcinoma (HepG2) cell lines. mdpi.comnih.gov Novel indole–1,2,4-triazole-based hybrids showed excellent cytotoxicity against the Hep-G2 cell line, with one 3,4-dichloro substituted compound demonstrating potency comparable to doxorubicin. nih.gov
Prostate Cancer: The cytotoxic activity of 2-phenylindole derivatives has also been evaluated against prostate cancer cell lines (PC-3). mdpi.comnih.gov One study found that a specific imidazolyl-indole derivative selectively showed high activity against prostate cancer cells. nih.gov
Colorectal Carcinoma: Synthetic indole phytoalexin derivatives have been shown to suppress the growth of HCT116 human colorectal carcinoma cells. nih.gov One derivative, in particular, exhibited a potent antiproliferative effect with an IC₅₀ of 32.22 μmol/L and was found to induce apoptosis. nih.gov Another study on 2-phenylacrylonitrile derivatives reported a compound with strong inhibitory activity against HCT116 cells, with an IC₅₀ of 5.9 nM. nih.gov
| Cancer Cell Line | Compound Type | Activity (IC₅₀ / GI₅₀) | Reference |
|---|---|---|---|
| HeLa (Cervical) | 3-Methyl-2-phenyl-1H-indole analog | < 5 µM | acs.org |
| A2780 (Ovarian) | 3-Methyl-2-phenyl-1H-indole analog | < 5 µM | acs.org |
| MSTO-211H (Mesothelioma) | 3-Methyl-2-phenyl-1H-indole analog | < 5 µM | acs.org |
| MCF-7 (Breast) | Imidazolyl-indole derivative | 1.31 µM | nih.gov |
| HepG2 (Liver) | Indole–1,2,4-triazole hybrid | Comparable to Doxorubicin | nih.gov |
| HCT116 (Colorectal) | 2-Phenylacrylonitrile derivative | 5.9 nM | nih.gov |
Antioxidant Activity and Radical Scavenging Properties
The indole nucleus is recognized for its antioxidant and radical scavenging capabilities, which are attributed to its electron-rich nature. mdpi.com The 2-phenylindole structure, in particular, has been shown to have significant antioxidant activity due to the indole moiety's ability to donate electrons and scavenge free radicals. mdpi.comijpsr.com These reactive oxygen species can damage cellular components like lipids, proteins, and DNA. mdpi.com
Studies on substituted 2-phenyl-1H-indoles have demonstrated potent antioxidant activity in various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and superoxide radical scavenging assays. acs.org Research has shown that the presence of electron-donating groups on the phenyl ring, such as hydroxyl and methoxy groups, tends to increase the antioxidant activity. mdpi.com In one study, 2-(4-aminophenyl)indole derivatives showed potent antioxidant activity, with the 6-fluoro analog exhibiting 80% inhibition in the DPPH assay and 81% in the superoxide radical scavenging assay at a 1mM concentration, comparable to the standard melatonin. acs.org
Antiviral and Anti-HIV Activities
Indole derivatives are a significant class of compounds that have been extensively investigated for their antiviral properties against a wide range of viruses, including Human Immunodeficiency Virus (HIV). researchgate.net The indole scaffold is present in numerous natural and synthetic therapeutic agents, some of which exhibit antiviral action. nih.gov
In the context of anti-HIV research, certain N-arylsulfonyl-3-acetylindole derivatives have been evaluated as HIV-1 inhibitors. ufba.br Specific derivatives showed good anti-HIV-1 activities with EC₅₀ values in the low micromolar range. ufba.br The substituents and their positions on the phenyl ring were found to be crucial for the anti-HIV-1 activity. ufba.br Other research has focused on indole derivatives as HIV-1 capsid (CA) inhibitors, which is a promising target due to its multiple roles in the viral life cycle. nih.gov Phenylalanine derivatives incorporating an indoline moiety displayed exceptional anti-HIV-1 activity, with EC₅₀ values as low as 2.57 μM. nih.gov
Beyond HIV, other indole derivatives have been synthesized and tested against a broader spectrum of viruses. For example, novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones were tested against Herpes Simplex Virus (HSV-1, HSV-2) and Vaccinia Virus (VV), with some derivatives showing notable activity. nih.gov The versatility of the indole nucleus continues to make it an attractive scaffold for the development of new antiviral agents. researchgate.net
Antidiabetic Activity
Indole derivatives have been identified as a promising class of compounds for the development of new antidiabetic agents. nih.gov Research has shown that certain synthetic indole compounds possess antihyperglycemic properties, partly through the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netnih.gov The compound this compound, among other indole derivatives, has been noted for its potential in this area. researchgate.net
The mechanism of action for many indole-based compounds involves the inhibition of key enzymes that break down carbohydrates. By slowing the action of α-amylase and α-glucosidase, these compounds can help to manage postprandial blood glucose levels. nih.govfpub.org Studies on various indole derivatives have demonstrated a range of inhibitory activities. For instance, a series of indole-based compounds showed good to moderate inhibition against both α-amylase, with IC50 values ranging from 3.80 to 47.50 μM, and α-glucosidase, with IC50 values from 3.10 to 52.20 μM. nih.gov Another study on novel triazinoindole analogues reported excellent α-amylase inhibitory activity, with IC50 values between 16.14 ± 0.41 and 27.69 ± 0.58 μg/ml.
Table 1: α-Amylase and α-Glucosidase Inhibitory Activity of Selected Indole Analogs
| Compound Class | Target Enzyme | IC50 Range | Reference Standard |
|---|---|---|---|
| Indole-based Analogs | α-Amylase | 3.80 - 47.50 µM | Acarbose (IC50 = 12.28 µM) |
| Indole-based Analogs | α-Glucosidase | 3.10 - 52.20 µM | Acarbose (IC50 = 11.29 µM) |
| Triazinoindole Analogs | α-Amylase | 16.14 - 27.69 µg/ml | Not Specified |
Antimalarial Activity
The 2-phenylindole scaffold has also been explored for its potential against parasitic diseases, including malaria. nih.gov While research on the specific 5-methyl derivative is limited in this context, related compounds have shown promise. For example, 2-phenyl-1H-benzimidazole derivatives, which are structurally similar, have demonstrated good in vitro activity against Plasmodium falciparum, with IC50 values for potent compounds ranging from 18 nM to 1.30 µM. nih.gov
Structure-activity relationship (SAR) studies on various indole-based compounds have aimed to optimize their antiplasmodial effects. Modifications to the indole nitrogen and other positions on the scaffold have led to compounds with low micromolar activity against chloroquine-resistant strains of P. falciparum. nih.gov This suggests that the 2-phenylindole core is a viable starting point for the development of new antimalarial agents. nih.govnih.gov
Anticholinesterase Activity
In the context of neurodegenerative diseases, particularly Alzheimer's, the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—is a key therapeutic strategy. nih.gov Indole-based compounds have been extensively investigated as cholinesterase inhibitors. nih.govnih.gov
A novel series of indole derivatives was designed and synthesized to evaluate their potential as anti-Alzheimer's agents. nih.gov Within this series, several compounds based on the 2-phenylindole scaffold demonstrated potent dual inhibition of both AChE and BChE in the nanomolar range. nih.govtandfonline.com For example, compound 5b , a p-chlorophenyl chalcone derivative of an indole core, exhibited stronger AChE inhibitory activity (IC50 = 27.54 nM) than the reference drug donepezil (IC50 = 55.39 nM). nih.gov It also showed potent inhibition of BuChE (IC50 = 36.85 nM), comparable to the standard tacrine (IC50 = 35.95 nM). nih.gov The presence of moieties such as an amide linkage or a thiazole ring on the indole scaffold was found to be important for activity. nih.gov
Table 2: Cholinesterase Inhibitory Activity of Selected 2-Phenylindole Analogs
| Compound | AChE IC50 (nM) | BuChE IC50 (nM) |
|---|---|---|
| Compound 5b (p-chlorophenyl chalcone analog) | 27.54 | 36.85 |
| Donepezil (Reference) | 55.39 | 219.36 |
| Tacrine (Reference) | 38.57 | 35.95 |
Data sourced from Lamie, P. F., et al. (2022). nih.gov
Neuropharmacological Applications
Beyond cholinesterase inhibition, the multifactorial nature of Alzheimer's disease necessitates multi-target-directed ligands. nih.gov Neuroinflammation is a key pathological feature of the disease, and compounds that can modulate inflammatory pathways are of significant interest. nih.govnih.gov Several 2-phenylindole analogs have been evaluated not only for their anticholinesterase effects but also for their anti-neuroinflammatory properties. nih.govtandfonline.com
Specifically, compounds 5b and 6b from a synthesized series were assessed for their ability to reduce various anti-inflammatory mediators. tandfonline.comresearchgate.net These compounds showed significant activity in reducing nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α). nih.govnih.gov This dual action—targeting both cholinergic deficits and neuroinflammation—positions these indole derivatives as promising candidates for Alzheimer's therapy. nih.gov
Monoamine oxidases (MAO-A and MAO-B) are enzymes that break down monoamine neurotransmitters (e.g., serotonin (B10506), dopamine, norepinephrine). wikipedia.orgnih.gov Inhibitors of these enzymes (MAOIs) are used to treat depression and Parkinson's disease. wikipedia.orgnih.gov The over-expression of MAO can contribute to neurodegenerative disorders, making it a valuable therapeutic target. nih.gov While the indole scaffold is present in many neurologically active compounds, specific research directly linking this compound to potent MAO inhibition is an area for further investigation. However, the broader class of indole-containing molecules has been explored for this activity, suggesting the potential of the 2-phenylindole framework as a scaffold for designing novel MAOIs.
A primary pathological hallmark of Alzheimer's disease is the aggregation of beta-amyloid (Aβ) peptides into toxic oligomers and plaques. nih.govfrontiersin.org Molecules that can inhibit this aggregation process are considered a promising therapeutic strategy. frontiersin.orgbath.ac.uk
Research has demonstrated that certain 2-phenylindole derivatives can effectively inhibit the self-induced aggregation of Aβ amyloid. nih.govtandfonline.com In one study, compounds 5b and 6b were identified as the most potent inhibitors of Aβ aggregation in their series, with IC50 values of 2.50 µM and 4.94 µM, respectively. tandfonline.com The potency of compound 5b was comparable to that of the reference drug tacrine (IC50 = 3.5 µM). tandfonline.com Another study focusing on phenoxyindole derivatives found that compound 5 in their series was a strong inhibitor of Aβ aggregation with an IC50 value of 3.18 ± 0.87 μM, which was more effective than the positive control, curcumin. nih.gov These findings highlight the significant potential of the 2-phenylindole scaffold in developing agents that can target the fundamental pathology of Alzheimer's disease. nih.gov
Table 3: Beta-Amyloid (Aβ) Aggregation Inhibitory Activity
| Compound | Aβ Aggregation IC50 (µM) |
|---|---|
| Compound 5b (p-chlorophenyl chalcone analog) | 2.50 |
| Compound 6b | 4.94 |
| Phenoxyindole Analog (Compound 5) | 3.18 ± 0.87 |
| Tacrine (Reference) | 3.5 |
| Curcumin (Reference) | > 3.18 |
Data sourced from Lamie, P. F., et al. (2022) tandfonline.com and Jarunglumlert, T., et al. (2022). nih.gov
Anticonvulsant Effects
The therapeutic potential of indole derivatives as anticonvulsant agents has been an area of active research. While direct studies on this compound are limited, investigations into its structural analogs have revealed promising anticonvulsant properties. Researchers have synthesized various series of 2-phenyl-1H-indole derivatives and evaluated their efficacy in established animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.
A study focused on a series of synthesized indole derivatives originating from 2-phenyl-1H-indole demonstrated that several compounds exhibited noteworthy activity against both MES- and scPTZ-induced seizures nih.gov. Notably, some of these derivatives provided significant protection against seizures, suggesting that the 2-phenyl-1H-indole scaffold is a viable starting point for the development of novel anticonvulsant drugs nih.gov.
Further supporting the potential of this chemical class, another investigation into novel 5-((1-(2-(4-substituted phenacyl bromide)-2-oxoethyl)-2-phenyl-1H-indol-3yl) methylene) pyrimidine-2, 4, 6(1H, 3H, 5H)-trione derivatives also reported anticonvulsant activity. The pharmacological screening of these compounds using the MES method identified several derivatives as having potent activity when compared to the standard drug, phenytoin sodium nih.gov.
In a separate line of research, derivatives of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide, which share the 5-methylindole core structure, were synthesized and assessed for their anticonvulsive effects. A number of these compounds were found to be protective against seizures induced by pentylenetetrazole (PTZ), indicating their potential as anticonvulsant agents nih.gov.
| Analog Class | Test Model | Observed Activity | Reference |
|---|---|---|---|
| 2-phenyl-1H-indole derivatives | Maximal Electroshock (MES) | Appreciable activity observed in several derivatives. | nih.gov |
| 2-phenyl-1H-indole derivatives | Subcutaneous Pentylenetetrazole (scPTZ) | Some compounds showed significant protection. | nih.gov |
| 5-((1-(2-(4-substituted phenacyl bromide)-2-oxoethyl)-2-phenyl-1H-indol-3yl) methylene) pyrimidine-2, 4, 6(1H, 3H, 5H)-trione derivatives | Maximal Electroshock (MES) | Potent activity comparable to phenytoin sodium. | nih.gov |
| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Pentylenetetrazole (PTZ)-induced seizure | Protective effects observed in eleven synthesized compounds. | nih.gov |
Antidepressant Activity
The indole nucleus is a key structural component in many compounds with antidepressant activity, largely due to its relationship with the neurotransmitter serotonin. Research into analogs of this compound has uncovered significant potential for antidepressant effects.
A study involving the synthesis of several 1-ethyl acetate-2-phenylindole derivatives investigated their antidepressant activity using the forced swim test (FST) and tail suspension test (TST) in animal models researchgate.netjbcrs.org. The results indicated that certain derivatives significantly reduced the immobility time of the mice in these tests, suggesting a potential antidepressant-like effect researchgate.net. One compound, in particular, exhibited behavior similar to the standard antidepressant drug fluoxetine in the FST, while another showed activity in the TST researchgate.net.
Furthermore, an investigation into a series of 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives also revealed potent antidepressant-like activity. In the forced swimming test, four of the synthesized compounds demonstrated significant antidepressant effects, highlighting the potential therapeutic value of this class of molecules for managing depression nih.gov.
| Analog Class | Test Model | Observed Activity | Reference |
|---|---|---|---|
| 1-ethyl acetate-2-phenylindole derivatives | Forced Swim Test (FST) | One compound showed antidepressant-like behavior similar to fluoxetine. | researchgate.net |
| 1-ethyl acetate-2-phenylindole derivatives | Tail Suspension Test (TST) | One compound exhibited antidepressant-like activity. | researchgate.net |
| 2-(5-methyl-2,3-dioxoindolin-1-yl)acetamide derivatives | Forced Swim Test (FST) | Four compounds showed potent antidepressant-like activity. | nih.gov |
Other Reported Biological Activities (e.g., Antifertility, Antitubercular)
Beyond their effects on the central nervous system, indole derivatives have been explored for a range of other biological activities, including antifertility and antitubercular effects.
Antitubercular Activity:
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Indole-based compounds have shown considerable promise in this area. A study on N-phenylindole derivatives reported the discovery of potent compounds against M. tb H37Rv, with some exhibiting very low minimum inhibitory concentration (MIC) values.
Another line of research focused on indole-2-carboxamides, which have been identified as inhibitors of the mycobacterial membrane protein large 3 (MmpL3). Several rationally designed analogs displayed high activity against drug-sensitive strains of M. tb. The structure-activity relationship studies in this research highlighted that substitutions at specific positions on the indole ring could significantly enhance antitubercular potency.
Additionally, derivatives of 5-methyl-1H-indole-2,3-dione-3-thiosemicarbazone have been the subject of quantitative structure-activity relationship (QSAR) studies to understand the structural requirements for their anti-tubercular activity.
| Analog Class | Target Organism | Observed Activity | Reference |
|---|---|---|---|
| N-phenylindole derivatives | Mycobacterium tuberculosis H37Rv | Potent activity with low MIC values. | |
| Indole-2-carboxamides | Drug-sensitive M. tb | High activity, targeting MmpL3. | |
| 5-methyl-1H-indole-2,3-dione-3-thiosemicarbazone derivatives | Mycobacterium tuberculosis | Identified as potential anti-tubercular agents through QSAR studies. |
Antifertility Activity:
The potential of indole derivatives as antifertility agents has also been investigated. A study evaluating 21 different substituted indole compounds for their anti-implantation and abortifacient activities found that some of these compounds exhibited up to 40% anti-implantation activity in female rats when administered orally during the early post-coital period nih.gov. However, none of the tested compounds showed abortifacient activity nih.gov.
In another study, new fluorine-containing 2-(fluoroaryl)-1H-indole-3-carboxaldehydes and their derivatives were synthesized and screened for their potential as antifertility agents. One of the compounds, 2-(4'-fluorophenyl)-([5-(methylene-3,4-dioxyphenyl)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carbocaldehyde, demonstrated pronounced antifertility activity in preliminary screenings researchgate.net. These findings suggest that the indole scaffold could be a valuable template for the development of novel non-steroidal antifertility agents.
| Analog Class | Activity Type | Observed Effect | Reference |
|---|---|---|---|
| Substituted indoles | Anti-implantation | Up to 40% activity in female rats. | nih.gov |
| 2-(fluoroaryl)-([5-(substituted benzylidene)-4-oxo-2-thiazolidinylidene]hydrazone)-1H-indole-3-carboxaldehydes | Antifertility | Pronounced activity in preliminary screening. | researchgate.net |
Structure Activity Relationship Sar Studies for 5 Methyl 2 Phenyl 1h Indole Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of 5-Methyl-2-phenyl-1H-indole derivatives can be finely tuned by altering the substituents on both the indole (B1671886) core and the phenyl ring. Research has systematically explored these modifications to identify key structural features that govern potency and selectivity for various biological targets.
Modifications at various positions of the indole nucleus have profound effects on activity.
N-1 Position: The nitrogen atom of the indole ring is a common site for modification. Studies on N-phenylindole derivatives as potential antitubercular agents showed that a bulky aromatic substituent, like a phenyl group, at this position was favorable for activity against Mycobacterium tuberculosis (Mtb). nih.gov Specifically, an N-phenyl derivative demonstrated a significantly lower Minimum Inhibitory Concentration (MIC) compared to analogs with hydrogen, methyl, or isopropyl groups at the N-1 position. nih.gov
C-2 Position: The 2-phenyl group is a defining feature of this scaffold. The nature of this phenyl ring is critical, but the presence of an aromatic ring at this position is often essential. For instance, the deletion of the 2-phenyl ring in one series of antitubercular compounds resulted in a notable decrease in activity. nih.gov
C-3 Position: The C-3 position offers another handle for modification. In the context of antitubercular N-phenylindoles, replacing an ester group at this position with an acetyl group led to a slight increase in activity. nih.gov Conversely, introducing methyl amide or ethyl amide substituents resulted in a decrease in potency against Mtb. nih.gov
C-4 Position: Introduction of Mannich bases at the C-4 position has been explored. Among N,N-dimethyl, pyrrolidinyl, and 4-methylpiperidyl substitutions, the piperidine-containing compound was found to be the most potent. nih.gov
C-5 Position: The methyl group at the C-5 position is a key feature of the parent compound. SAR analyses on other indole derivatives have shown that substituents at this position can significantly enhance antitumor activity. nih.gov For example, in a series of selective cyclooxygenase-2 (COX-2) inhibitors based on the 2-phenyl-1H-indole scaffold, introducing a methoxy (B1213986) substituent at the C-5 position resulted in the best COX-2 selectivity. researchgate.net In contrast, introducing a substituent at the C-7 position was found to greatly reduce anti-proliferative activity in other indole series. nih.gov
The table below summarizes the impact of various substituents on the antitubercular activity of N-phenylindole derivatives.
| Compound Series | Position of Modification | Substituent | Biological Activity (MIC against Mtb) |
| N-1 Substituted Indoles | N-1 | H | 32 µg/mL |
| N-1 | Methyl | >32 µg/mL | |
| N-1 | Isopropyl | >32 µg/mL | |
| N-1 | Phenyl | 2 µg/mL | |
| C-3 Substituted Indoles | C-3 | Ester | 2 µg/mL |
| C-3 | Acetyl | 0.5 µg/mL | |
| C-3 | Methyl Amide | 4 µg/mL | |
| C-3 | Ethyl Amide | 8 µg/mL |
Data compiled from studies on N-phenylindole derivatives. nih.gov
Modifications to the 2-phenyl ring are critical for modulating biological activity.
Para-Position: Studies consistently show that substitutions at the para-position (C-4') of the 2-phenyl ring are often optimal. nih.gov In the development of antitubercular agents, introducing hydrophobic groups such as phenyl, piperidyl, i-propyl, t-butyl, and bromine at the para-position of the N-phenyl ring led to compounds with considerable activity, with MIC values ranging from 0.0625 to 0.125 µg/mL. nih.gov This was true for both electron-donating and electron-withdrawing groups. nih.gov
Other Positions: In a series of tyrosinase inhibitors, compounds with a nitro group at the para-position of the phenyl ring showed slightly better inhibitory potency than those with the nitro group at the meta-position. Similarly, a para-methoxy substituent conferred better activity than a meta-methoxy group. However, increasing the number of substituents, such as in 2,4-dimethyl or 2,6-dimethyl analogs, sometimes led to moderately lower activity compared to a single para-methyl substitution.
The following table illustrates the effect of substituent position on the 2-phenyl ring on tyrosinase inhibitory activity.
| Compound Series | Position of Substitution | Substituent | Inhibitory Potency (IC₅₀) |
| Nitro-substituted | para (4') | -NO₂ | 15.26 ± 0.30 µM |
| meta (3') | -NO₂ | 17.10 ± 0.28 µM | |
| Methoxy-substituted | para (4') | -OCH₃ | 24.16 ± 0.38 µM |
| meta (3') | -OCH₃ | 31.64 ± 1.26 µM | |
| Methyl-substituted | para (4') | -CH₃ | 26.11 ± 0.47 µM |
| di-methyl (2',4') | -CH₃ | 29.71 ± 0.72 µM | |
| di-methyl (2',6') | -CH₃ | 27.40 ± 0.60 µM |
Data based on studies of 1-benzyl-indole hybrid thiosemicarbazones.
Role of the Indole Nucleus as a Pharmacophore
The indole ring system is not merely a scaffold but an active participant in molecular interactions, qualifying it as a "privileged scaffold" or a key pharmacophore in drug design. nih.govnih.gov Its structural and electronic properties are fundamental to the biological activity of its derivatives.
The indole framework is present in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular effects. nih.gov The versatility of the indole nucleus stems from several key features:
Structural Mimicry: The indole molecular framework can mimic the structure of peptides and bind reversibly to various enzymes, providing significant opportunities for the development of novel drugs. researchgate.net
Hydrogen Bonding: The N-H group within the indole ring can act as a hydrogen bond donor, forming crucial interactions with biological macromolecules like proteins and nucleic acids. nih.gov This interaction can be pivotal for anchoring a molecule within a receptor's binding site.
Aromatic and Electronic Properties: The fused bicyclic structure, consisting of a benzene (B151609) and a pyrrole (B145914) ring, creates a stable, electron-rich aromatic system. nih.gov The lone pair of electrons on the nitrogen atom participates in the π-conjugated system, influencing the molecule's reactivity and its ability to engage in π-π stacking and other non-covalent interactions with biological targets. nih.gov
Bioisosteric Replacement: In drug design, the indole nucleus has been successfully used as a bioisostere to replace other aromatic systems, such as a benzofuran (B130515) core, to identify novel bioactive compounds. nih.gov
In the context of developing inhibitors for specific enzymes, such as the EGFRT790M/L858R double mutant in cancer therapy, a fluorinated indole ring was shown to play an important role in enhancing binding interactions within the active site. nih.gov This highlights how the indole core itself contributes directly to the binding affinity and selectivity of the molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov This method relies on calculating molecular descriptors that quantify various physicochemical properties of a molecule and then building a statistical model to predict the activity of new, untested compounds. nih.gov
For indole derivatives, QSAR has been a valuable tool in drug discovery. A reliable QSAR model should not only fit the data for the compounds used to create it (the training set) but also accurately predict the activities of an independent set of compounds (the test set). nih.gov Statistical parameters such as the correlation coefficient (r²) for the training set, the cross-validation coefficient (q²), and the predictive r² for the test set are used to validate the model's robustness and predictive power. nih.gov
Several QSAR studies have been conducted on various classes of indole derivatives:
Indeno[1,2-b]indoles: A QSAR model was developed for a series of indeno[1,2-b]indole derivatives designed as inhibitors of protein kinase CK2. The resulting model showed a high correlation coefficient (r² = 0.94) and cross-validation coefficient (q² = 0.72), indicating a strong relationship between the selected molecular descriptors and the inhibitory activity. nih.gov
2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Analogs: For a series of influenza A virus inhibitors, both 2D-QSAR and 3D-QSAR models were constructed. The 3D-QSAR models, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided insights into how steric and electrostatic fields of the molecules influence their inhibitory potency. semanticscholar.org
Benzofuran and Indole Derivatives: In a study targeting histone lysine methyl transferase, a QSAR model was developed using a series of 51 benzofuran and indole derivatives. The final model demonstrated excellent statistical robustness (R² = 0.9328) and predictive power (R²ext = 0.929), enabling the design of new molecules with potentially enhanced biological activity. eurjchem.com
These models help identify the key molecular properties—such as specific electronic, steric, or hydrophobic features—that are critical for biological activity. The insights gained from QSAR studies can guide the rational design of new this compound derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. researchgate.net
Molecular Mechanisms and Target Interactions
Molecular Docking Studies with Biological Receptors and Enzymes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a specific target protein. For the 2-phenylindole (B188600) class of compounds, these studies have been instrumental in understanding their mechanism of action and in guiding the synthesis of more potent derivatives.
Derivatives of 2-phenylindole have been extensively modeled to understand their interactions with various enzymes and receptors. A significant body of research has focused on their potential as anticancer agents by targeting tubulin. nih.govnih.gov Docking studies have consistently shown that 2-phenylindoles fit into the colchicine binding site of tubulin, a key protein involved in microtubule formation during cell division. nih.gov This interaction disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells.
Furthermore, molecular docking has been used to investigate the anti-inflammatory potential of this scaffold. Studies have shown that 2-phenylindole derivatives can dock effectively within the active site of the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. The binding models help to explain the selective inhibition of COX-2 over the COX-1 isoform.
Other potential targets for 2-phenylindole derivatives that have been explored through molecular docking include the Epidermal Growth Factor Receptor (EGFR) and the E3 ubiquitin ligase NEDD4-1, which are targets in lung cancer and melanoma, respectively. tandfonline.comresearchgate.net These computational studies provide a rational basis for the observed biological activities and guide further drug design. nih.gov
| Target Enzyme/Receptor | Therapeutic Area | Key Findings from Docking Studies |
|---|---|---|
| Tubulin (Colchicine Binding Site) | Anticancer | 2-phenylindole scaffold fits within the binding pocket, disrupting microtubule polymerization. nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Derivatives show excellent binding interactions, predicting selective inhibition. |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer (Lung) | Specific interactions with amino acid residues of the receptor are predicted. tandfonline.comresearchgate.net |
| NEDD4-1 | Anticancer (Melanoma) | Modeling helps to understand interactions with specific receptor residues. tandfonline.comresearchgate.net |
| Estrogen Receptor (ER) | Anticancer (Breast) | The scaffold serves as a basis for ligands targeting the estrogen receptor. nih.gov |
High-Affinity Binding Characteristics
The 2-phenylindole nucleus is the core structure for a class of nonsteroidal selective estrogen receptor modulators (SERMs). wikipedia.org Compounds like zindoxifene and bazedoxifene are built upon this scaffold. wikipedia.org This demonstrates the inherent ability of the 2-phenylindole structure to bind with high affinity to the estrogen receptor (ER). nih.gov
The binding of these compounds to the estrogen receptor can elicit either antagonist or agonist effects depending on the tissue type, which is the defining characteristic of SERMs. The interaction is typically characterized by high affinity, allowing these compounds to compete effectively with endogenous estrogens. The development of novel SERMs based on the 2-arylindole scaffold aims to selectively target the estrogen receptor in hormone-dependent breast cancers, and studies have confirmed strong ER binding for these compounds. nih.gov
Effects on Metabolic Pathways
Studies on substituted indoles have shown that they can undergo metabolic activation. For instance, some 3-substituted indoles are known to be bioactivated by CYP enzymes, such as CYP3A4, through a dehydrogenation process. nih.govresearchgate.net This can form reactive electrophilic intermediates that have the potential to interact with cellular macromolecules. nih.gov Furthermore, dietary indoles have been shown to induce cytochrome P-450-dependent monooxygenases, which can alter the metabolism of other xenobiotics. nih.gov
Indole (B1671886) compounds produced by gut microbiota are also known to be key regulators of host metabolic homeostasis. nih.gov They can influence glucose metabolism and lipogenesis, and activate signaling pathways like the aryl hydrocarbon receptor (AhR) pathway. nih.govnih.gov While these findings relate to simpler indoles, they highlight the potential for the indole core of more complex molecules like 5-Methyl-2-phenyl-1H-indole to participate in and influence metabolic pathways.
Interaction with Specific Cellular Targets
The biological effects of this compound and its analogs are mediated by their direct interaction with specific cellular proteins. Research has identified several key targets for the 2-phenylindole scaffold.
Tubulin: As mentioned, tubulin is a primary target for many 2-phenylindole derivatives. By binding to the colchicine site, these compounds inhibit the polymerization of tubulin into microtubules. Microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis, which is a major mechanism of their anticancer activity against various cancer cell lines, including breast, lung, and melanoma. nih.govtandfonline.com
Cyclooxygenase (COX) Enzymes: The 2-phenylindole framework is found in compounds designed to inhibit COX enzymes. Molecular modeling and in-vitro assays have demonstrated that these derivatives can selectively inhibit COX-2. This selectivity is a desirable trait for anti-inflammatory drugs, as COX-2 is primarily involved in inflammation, while COX-1 has important housekeeping functions.
Estrogen Receptor (ER): The 2-phenylindole scaffold is a key pharmacophore for developing SERMs. nih.govwikipedia.org These compounds bind to estrogen receptors (ERα and ERβ) and modulate their activity. In the context of hormone-receptor-positive breast cancer, 2-phenylindole-based SERMs act as antagonists, blocking the proliferative signals of estrogen and inducing apoptosis. nih.gov
Other Cellular Targets: Beyond these primary targets, research has indicated that 2-phenylindole derivatives can interact with other cellular signaling molecules. For example, they have been shown to inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and the production of nitric oxide, both of which are important in inflammatory processes. nih.gov
| Specific Cellular Target | Associated Biological Activity | Mechanism of Interaction |
|---|---|---|
| Tubulin | Anticancer | Binds to the colchicine site, inhibiting microtubule polymerization and causing mitotic arrest. nih.gov |
| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Acts as a selective inhibitor, blocking the production of inflammatory prostaglandins. |
| Estrogen Receptor (ER) | Anticancer (Hormone-dependent) | Functions as a Selective Estrogen Receptor Modulator (SERM), antagonizing estrogen effects in breast tissue. nih.govwikipedia.org |
| NF-κB and Nitric Oxide Synthase | Anti-inflammatory | Inhibits the NF-κB signaling pathway and subsequent production of nitric oxide. nih.gov |
Future Directions and Therapeutic Potential
Development of Novel Therapeutic Agents Based on 5-Methyl-2-phenyl-1H-indole
The indole (B1671886) nucleus is a "privileged" scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs. mdpi.commdpi.com Its ability to interact with a wide array of biological targets makes it a focal point in drug discovery. nih.gov The this compound structure, in particular, is a promising framework for developing novel therapeutic agents across various disease areas.
Research has demonstrated that modifications to the 2-phenyl-1H-indole core can lead to potent and selective inhibitors of key biological targets. For instance, a study focused on designing selective cyclooxygenase-2 (COX-2) inhibitors utilized a similar 2-phenyl-1H-indole skeleton. researchgate.net By introducing different substituents at the C-5 position (such as methoxy (B1213986), chloro, or fluoro groups) and adding pharmacophores like a methylsulfonyl group to the C-2 phenyl ring, researchers were able to significantly enhance COX-2 selectivity and potency. researchgate.net This highlights a clear path for developing anti-inflammatory agents based on the this compound structure.
Beyond anti-inflammatory applications, indole derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and antihypertensive effects. mdpi.comnih.govnih.gov The development of novel indole derivatives with enhanced anticancer properties is an active area of research, with some compounds targeting tubulin polymerization, a critical process in cell division. mdpi.comnih.gov The this compound scaffold can be functionalized to create derivatives that target various cancer-related pathways.
The following table summarizes the structure-activity relationship (SAR) findings for a series of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indole derivatives as COX-2 inhibitors, illustrating the potential for modification of the core structure. researchgate.net
| Compound | 5-Position Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
| 4a | H | >100 | 0.25 | >400 |
| 4b | F | >100 | 0.21 | >476 |
| 4c | Cl | >100 | 0.15 | >666 |
| 4d | Me | >100 | 0.09 | >1111 |
| 4e | OMe | 26.21 | 0.09 | 291.2 |
Strategies for Lead Optimization and Drug Discovery
Lead optimization is a critical phase in drug discovery where a promising "hit" compound, such as this compound, is systematically modified to enhance its therapeutic properties. patsnap.comdanaher.com This iterative process aims to improve potency, selectivity, and pharmacokinetic characteristics (absorption, distribution, metabolism, and excretion - ADME) while minimizing toxicity. patsnap.com
Key strategies for the lead optimization of this compound derivatives include:
Structure-Activity Relationship (SAR) Analysis : This fundamental approach involves synthesizing and testing a series of analogues to understand how specific structural modifications influence biological activity. patsnap.com For the this compound scaffold, this could involve altering the substituent at the 5-position, modifying the phenyl ring at the 2-position, or adding functional groups to the indole nitrogen. The SAR study on COX-2 inhibitors demonstrated that a methyl or methoxy group at the C-5 position and a methylsulfonyl group on the C-2 phenyl ring were beneficial for activity and selectivity. researchgate.net
Computational and In Silico Methods : Techniques like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations are invaluable for predicting how new derivatives will interact with their biological target. patsnap.comdanaher.com Molecular docking studies on 2-phenyl-1H-indole derivatives have been used to visualize how these molecules fit into the active site of enzymes like COX-2, guiding the design of more potent inhibitors. researchgate.net These computational tools help prioritize which compounds to synthesize, saving time and resources. nih.gov
Medicinal Chemistry Techniques : Synthetic chemists employ various strategies to fine-tune the molecule's properties. These include:
Bioisosteric Replacement : Swapping one functional group for another with similar physical or chemical properties to improve the compound's ADME profile or reduce side effects. patsnap.com
Scaffold Hopping : Modifying the core indole structure while retaining key functionalities to discover novel chemical series with improved properties. patsnap.com
Fragment-Based Drug Discovery : Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. nih.gov
The process is cyclical, involving design, synthesis, and biological testing to progressively refine the lead compound into a preclinical candidate. danaher.com
Investigation of Synergistic Effects with Existing Drugs
Combining therapeutic agents can lead to enhanced efficacy (synergy), reduced dosages, and potentially overcome drug resistance. mdpi.com The indole scaffold is present in many approved drugs, and derivatives of this compound could be investigated for synergistic effects when used in combination with existing therapies. nih.gov
For example, in cancer treatment, combining a novel indole-based agent with established chemotherapeutics could lead to improved patient outcomes. The multi-targeted tyrosine kinase inhibitor Sunitinib, which contains an indole core, has shown synergistic effects when combined with the EGFR inhibitor Erlotinib for treating non-small cell lung cancer in preclinical models. rsc.org Similarly, natural compounds have been shown to enhance the effects of conventional drugs; for instance, piperine (B192125) can increase the bioavailability of curcumin. mdpi.com
Future research could explore combinations of this compound derivatives with other drugs in areas such as:
Oncology : Combining a novel indole-based cytotoxic agent with a targeted therapy or immunotherapy.
Infectious Diseases : Investigating synergy with existing antibiotics to combat resistant bacterial strains.
Inflammatory Diseases : Using an indole-based COX-2 inhibitor in conjunction with other anti-inflammatory drugs to achieve a greater reduction in inflammation. nih.gov
Applications in Material Science
Beyond its biomedical potential, the this compound structure possesses properties that make it valuable in the field of material science. Its chemical structure and photoelectric characteristics make it an important organic light-emitting material.
Specifically, this compound is used in the research and development of organic optoelectronic devices. myskinrecipes.com These applications include:
Organic Light-Emitting Diodes (OLEDs) : This compound can serve as a building block or a component in the emissive layer of OLEDs, which are used in modern displays and lighting.
Organic Solar Cells (OSCs) : Its properties are also relevant for the development of new materials for organic photovoltaics, which aim to convert sunlight into electricity.
The rigid, planar structure and the electron-rich nature of the indole ring contribute to the electronic properties required for these applications. mdpi.com
Emerging Research Areas for Indole Chemistry
The field of indole chemistry is continually evolving, with new discoveries opening up novel avenues for research and application. A significant emerging area is the development of new, more efficient, and selective methods for synthesizing and functionalizing the indole core. scispace.com
Recent breakthroughs include novel catalytic methods for the direct functionalization of specific positions on the indole ring that were previously difficult to access. bioengineer.org For example, researchers have developed copper-catalyzed reactions to selectively attach alkyl groups to the C5 position of indoles. eurekalert.org Such advancements are crucial as they provide chemists with powerful tools to create a wider diversity of indole derivatives, accelerating the drug development process. bioengineer.orgeurekalert.org
Other emerging areas include:
Indole-Containing Metal Complexes : The incorporation of metal ions into indole-based ligands is a growing field, creating novel compounds with unique biological activities and potential applications in cancer therapy and diagnostics. mdpi.comnih.gov
New Therapeutic Targets : As our understanding of disease biology expands, indole derivatives are being explored for activity against new targets in areas like neurodegenerative diseases and metabolic disorders. mdpi.com
Fibrosis Treatment : Indole alkaloids and their derivatives are being investigated for their potential to alleviate fibrosis in various organs by suppressing inflammatory and oxidative stress pathways. frontiersin.org
These new frontiers in indole chemistry promise to expand the utility of scaffolds like this compound, leading to the next generation of therapeutics and advanced materials. scispace.com
Q & A
Q. Key considerations :
- Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–7.6 ppm for aromatic protons) .
- Byproducts like 3-substituted isomers may form during Fischer synthesis; column chromatography (silica gel, hexane/ethyl acetate) is recommended for separation .
How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?
Advanced
Contradictions in NMR or mass spectrometry data often arise from:
- Tautomerism : The 1H-indole NH proton can exchange rapidly, broadening signals in DMSO-d6. Use low-temperature NMR (−20°C) or deuterated chloroform to stabilize the tautomeric form .
- Crystallographic validation : Single-crystal X-ray diffraction (e.g., using WinGX or ORTEP-3) provides unambiguous structural confirmation. For example, bond angles and torsion angles can distinguish between regioisomers .
- Computational alignment : Compare experimental IR or UV-Vis spectra with density functional theory (DFT)-calculated spectra (e.g., using Gaussian09) to validate electronic transitions and vibrational modes .
What methodologies are effective for studying the electronic properties and reactivity of this compound?
Q. Advanced
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and nucleophilic/electrophilic sites. This aids in understanding its reactivity in substitution reactions .
- Electrochemical analysis : Cyclic voltammetry (e.g., in acetonitrile with 0.1 M TBAPF6) reveals oxidation potentials linked to the indole ring’s electron-donating methyl and phenyl groups .
- Kinetic studies : Monitor substituent effects on reaction rates (e.g., bromination or nitration) using stopped-flow UV-Vis spectroscopy. The methyl group at C5 may deactivate the ring toward electrophilic substitution compared to unsubstituted indoles .
How should researchers handle and characterize thermally unstable derivatives of this compound?
Q. Basic
- Storage : Store under inert gas (argon) at −20°C to prevent oxidation. Use amber vials to avoid photodegradation .
- Thermal stability assessment : Perform thermogravimetric analysis (TGA) at 10°C/min to identify decomposition thresholds (>200°C for most indoles) .
- Degradation profiling : Use LC-MS to identify decomposition products (e.g., dimerization via radical intermediates) under accelerated aging conditions (40°C/75% RH) .
What are the best practices for designing bioactivity studies on this compound analogs?
Q. Advanced
- Structure-activity relationship (SAR) : Introduce substituents at C3 or C7 to modulate lipophilicity (ClogP calculated via ChemDraw) and target-specific interactions (e.g., hydrophobic pockets in enzyme active sites) .
- In vitro assays : Prioritize cytotoxicity screening (MTT assay on HEK293 cells) before testing antimicrobial (MIC against S. aureus) or anti-inflammatory (COX-2 inhibition) activity. Include positive controls (e.g., indomethacin) and validate results with triplicate trials .
- Data normalization : Account for batch-to-batch variability in compound purity by normalizing bioactivity data to HPLC-determined concentrations .
How can crystallographic software tools enhance structural analysis of this compound complexes?
Q. Advanced
- ORTEP-3 and WinGX : Use these programs to refine X-ray diffraction data, visualize anisotropic displacement parameters, and generate publication-quality thermal ellipsoid plots. For example, analyze π-π stacking interactions between phenyl groups in co-crystals .
- Mercury CSD : Map Hirshfeld surfaces to quantify intermolecular interactions (e.g., C–H···π contacts) in polymorphic forms .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal contact. Use fume hoods for weighing and synthesis .
- Spill management : Neutralize acidic residues (from Fischer synthesis) with sodium bicarbonate before disposal .
- First aid : For accidental inhalation, administer oxygen and seek immediate medical attention. Provide SDS documentation to healthcare providers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
